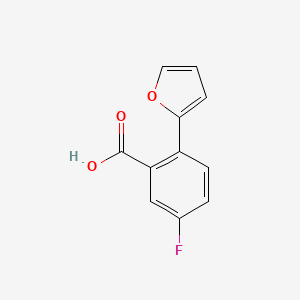

5-Fluoro-2-(furan-2-YL)benzoic acid

Description

5-Fluoro-2-(furan-2-yl)benzoic acid is a benzoic acid derivative substituted with a fluorine atom at the 5-position and a furan-2-yl group at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₇FO₃, with a molecular weight of 206.17 g/mol. This compound is of interest in medicinal chemistry due to its structural versatility, enabling applications in drug design targeting enzymes, receptors, or microbial proteins .

Properties

IUPAC Name |

5-fluoro-2-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-7-3-4-8(9(6-7)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQMMGZONASCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688508 | |

| Record name | 5-Fluoro-2-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-42-4 | |

| Record name | 5-Fluoro-2-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, 5-bromo-2-furoic acid is reacted with a fluorinated boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(furan-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: 5-Fluoro-2-(furan-2-yl)benzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of 5-Fluoro-2-(furan-2-YL)benzoic acid. Studies indicate that compounds containing furan rings exhibit significant antibacterial activity against various pathogens. For instance, fluorinated heterocycles have been shown to possess potent antimicrobial effects, making them promising candidates for developing new antibiotics .

Antiviral Properties

The compound has been investigated for its potential as an antiviral agent. A study focusing on similar furan derivatives demonstrated their ability to inhibit HIV replication. These findings suggest that this compound may target viral proteins effectively, potentially leading to the development of novel antiviral therapies .

Anticancer Activity

Fluorinated compounds are known for their anticancer properties, and this compound is no exception. Research indicates that fluorinated benzo-fused heterocycles can inhibit cancer cell growth and induce apoptosis in various cancer cell lines . The structural characteristics of this compound may enhance its efficacy compared to non-fluorinated analogs.

Case Study 1: Antiviral Activity Against HIV

A study synthesized a series of furan derivatives and tested their antiviral activity against HIV strains. The results showed that certain derivatives exhibited effective inhibition at low concentrations (EC50 values ranging from 44 to 99 nM), indicating a strong potential for further development as anti-HIV therapeutics .

Case Study 2: Antibacterial Efficacy

Another research effort evaluated the antibacterial properties of various furan-containing compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were more effective than existing antibiotics, suggesting their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. The furan ring also contributes to the compound’s reactivity and binding affinity, making it a versatile molecule for various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents on the benzoic acid scaffold significantly influence physicochemical properties such as melting point, solubility, and acidity. Key analogs include:

Key Observations :

- The furan substituent in this compound reduces polarity compared to hydroxyl or amino groups, favoring membrane permeability in drug delivery .

- Amino-substituted analogs (e.g., 3c) exhibit higher melting points due to hydrogen bonding, whereas trifluoromethyl groups (OTBA) enhance lipophilicity .

Antibacterial Activity

- OTBA (3-{5-[4-oxo-2-thioxo-3-(3-trifluoromethylphenyl)-thiazolidin-5-ylidenemethyl]furan-2-yl}-benzoic acid): Inhibits bacterial cell division by targeting the FtsZ protein (MIC: 1–4 µg/mL against Staphylococcus aureus). The thiazolidinone and trifluoromethyl groups are critical for binding .

- This compound: Limited direct antibacterial data, but its furan moiety may interact with microbial enzymes through π-π interactions, similar to OTBA .

Antiviral and Immunomodulatory Activity

- E6060 (4-{5-[7-fluoro-4-(trifluoromethyl)benzo[b]furan-2-yl]-1H-2-pyrrolyl}benzoic acid): A retinoid agonist selective for retinoic acid receptor (RAR)-α, used in lupus nephritis models. Reduces anti-DNA autoantibodies by 60% at 0.1 mg/kg .

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models predict acute toxicity (LD₅₀) based on molecular connectivity indices (0JA, 1JA):

- 0JA (zero-order index): Correlates with molecular size and branching.

- 1JA (first-order index): Reflects bond types and electronic effects.

- Cross-factor JB (0JA × 1JA): Critical for benzoic acid derivatives; higher values indicate increased toxicity .

However, experimental LD₅₀ data are needed for validation .

Biological Activity

5-Fluoro-2-(furan-2-YL)benzoic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7F O2, featuring a fluorine atom at the 5-position of the benzene ring and a furan ring at the 2-position. This unique structure contributes to its distinctive chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 180.16 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Approx. 120 °C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity with biological targets such as enzymes and receptors, facilitating the inhibition or activation of critical biochemical pathways. The furan ring also plays a significant role in the compound's reactivity and binding characteristics, making it suitable for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 125 |

These findings suggest that the compound may inhibit protein synthesis pathways, leading to bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has shown cytotoxic effects against leukemia cell lines with IC50 values comparable to established chemotherapeutics. The structure-activity relationship (SAR) studies indicate that modifications to the furan ring or the positioning of the fluorine atom can significantly influence anticancer efficacy.

Case Study: Cytotoxicity Against Leukemia Cells

A study evaluating the cytotoxic activity of benzofuran derivatives found that compounds similar to this compound exhibited notable activity against K562 and HL60 leukemia cells:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5 - 10 |

| Control (Doxorubicin) | 0.1 |

These results indicate that this compound may serve as a lead structure for developing new anticancer agents with reduced side effects compared to traditional therapies .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of both a fluorine atom and a furan ring enhances its reactivity and binding affinity with biological targets. SAR studies have shown that altering substituents on the benzene or furan rings can modulate its pharmacological properties significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.